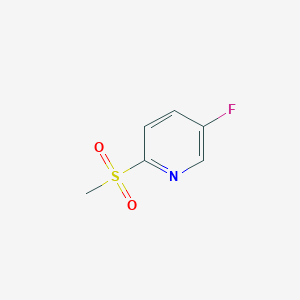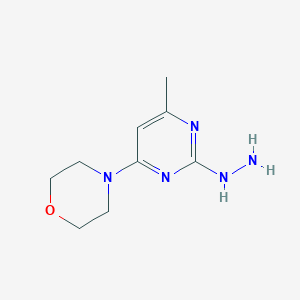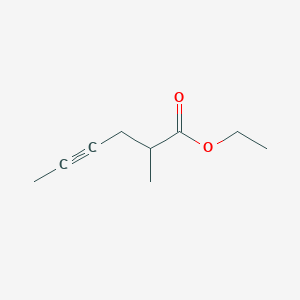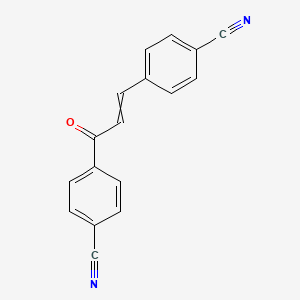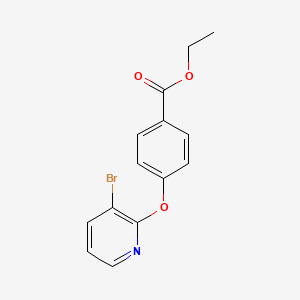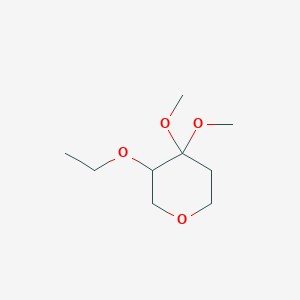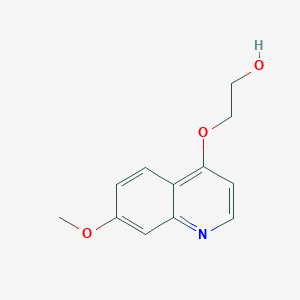
2-(7-Methoxy-quinolin-4-yloxy)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methoxy-quinolin-4-yloxy)-ethanol is an organic compound that features a quinoline ring substituted with a methoxy group at the 7-position and an ethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxyquinoline. This can be achieved through the methylation of 7-hydroxyquinoline using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 4-Hydroxyquinoline: The next step involves the introduction of a hydroxyl group at the 4-position of the quinoline ring. This can be accomplished through a nucleophilic substitution reaction using a suitable reagent such as sodium hydroxide.
Etherification: The final step is the etherification of the 4-hydroxy group with ethylene oxide to form this compound. This reaction is typically carried out under basic conditions using a catalyst such as potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-(7-Methoxy-quinolin-4-yloxy)-ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxyquinoline: This compound shares the quinoline core structure with a hydroxyl group at the 4-position and a methoxy group at the 7-position.
7-Methoxyquinoline: This compound has a methoxy group at the 7-position but lacks the ethoxy group at the 4-position.
Uniqueness
2-(7-Methoxy-quinolin-4-yloxy)-ethanol is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(7-methoxyquinolin-4-yl)oxyethanol |
InChI |
InChI=1S/C12H13NO3/c1-15-9-2-3-10-11(8-9)13-5-4-12(10)16-7-6-14/h2-5,8,14H,6-7H2,1H3 |
InChI Key |
JKCOXELNHWVXGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

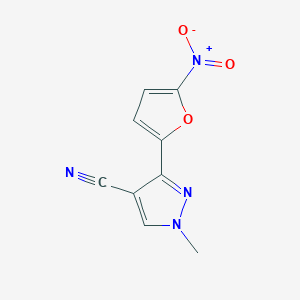
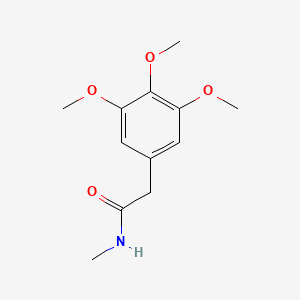
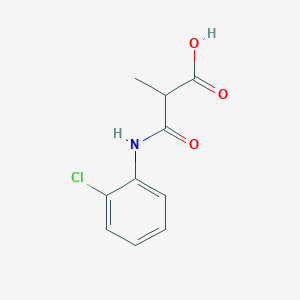
![3-[(4-Bromophenyl)sulfanyl]propanal](/img/structure/B8721749.png)
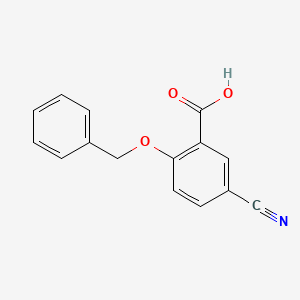
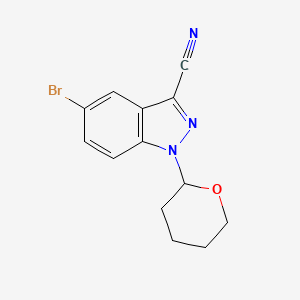
![Methyl 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-B]indole-1-carboxylate](/img/structure/B8721764.png)
